molecular formula C12H19NO4 B12983529 1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

Cat. No.: B12983529
M. Wt: 241.28 g/mol
InChI Key: VFGXZEMSDNAXQZ-VIFPVBQESA-N
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Description

1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves the use of tert-butyl esters and dihydropyridine derivatives. One common method includes the reaction of tert-butyl acetoacetate with appropriate amines under controlled conditions to form the desired dihydropyridine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives .

Scientific Research Applications

1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-3,6-dihydro-2H-pyridine-1,2-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5-6,9H,7-8H2,1-4H3/t9-/m0/s1

InChI Key

VFGXZEMSDNAXQZ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC1C(=O)OC

Origin of Product

United States

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